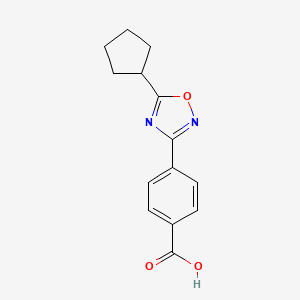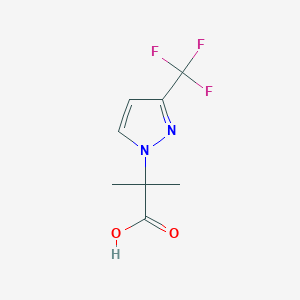
N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline: is a chemical compound characterized by its unique structure, which includes a cyclopentylmethyl group attached to an aniline moiety that also contains a trifluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline typically involves the following steps:
Preparation of the Starting Materials: The starting materials include cyclopentylmethylamine and 2-(trifluoromethoxy)aniline.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperature and pressure settings, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction efficiency.
化学反应分析
Types of Reactions: N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions.
Reduction Products: Reduced forms of the compound, which may have different functional groups.
Substitution Products: Halogenated or alkylated derivatives of the compound.
科学研究应用
Chemistry: N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline is used in organic synthesis as a building block for more complex molecules. Its trifluoromethoxy group can impart unique properties to the resulting compounds.
Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules and its potential effects on biological systems.
Medicine: In medicinal chemistry, this compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: The compound's properties make it useful in the development of advanced materials, such as polymers and coatings, which require specific chemical functionalities.
作用机制
The mechanism by which N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethoxy group can enhance the compound's binding affinity and selectivity towards these targets.
相似化合物的比较
N-(cyclohexylmethyl)-2-(trifluoromethoxy)aniline
N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline
N-(cyclopentylmethyl)-2-(trifluoromethanesulfonyl)aniline
Uniqueness: N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline stands out due to its specific combination of the cyclopentylmethyl group and the trifluoromethoxy group, which can impart distinct chemical and physical properties compared to similar compounds
属性
IUPAC Name |
N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)18-12-8-4-3-7-11(12)17-9-10-5-1-2-6-10/h3-4,7-8,10,17H,1-2,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWANFNLCMHUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














